4,6-Dichloro-2-cyclohexylquinazoline
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Overview
Description
4,6-Dichloro-2-cyclohexylquinazoline is a chemical compound with the molecular formula C14H14Cl2N2. It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at the 4th and 6th positions and a cyclohexyl group at the 2nd position.
Preparation Methods
The synthesis of 4,6-Dichloro-2-cyclohexylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-cyclohexyl-4,6-dichloroaniline with formamide or formic acid under high-temperature conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4,6-Dichloro-2-cyclohexylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinazoline derivatives with altered electronic properties .
Scientific Research Applications
4,6-Dichloro-2-cyclohexylquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-cyclohexylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used. For example, in anticancer research, it may inhibit certain kinases involved in cell proliferation.
Comparison with Similar Compounds
4,6-Dichloro-2-cyclohexylquinazoline can be compared with other quinazoline derivatives, such as:
4,7-Dichloroquinoline: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Used as an oxidizing agent in various reactions, highlighting the versatility of chlorine-substituted quinazolines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
4,6-dichloro-2-cyclohexylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQJPSSUVYBLNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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